molecular formula C14H14O4 B1654248 2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one CAS No. 216581-77-0

2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one

Cat. No. B1654248
M. Wt: 246.26 g/mol
InChI Key: RMQFOKDLHDGASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

216581-77-0

Product Name

2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-(hydroxymethyl)-6-methyl-3-phenylmethoxypyran-4-one

InChI

InChI=1S/C14H14O4/c1-10-7-12(16)14(13(8-15)18-10)17-9-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3

InChI Key

RMQFOKDLHDGASP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(O1)CO)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=O)C(=C(O1)CO)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Hydroxy-N,1,6-trimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been prepared by the method, described in examples 45 to 48, 53, and 58 of WO98/54318. Allomaltol (1) is converted to 2-(1-hydroxymethyl)-6-methylpyromeconic acid (2) according to the procedure described in FR1516463. The 2-(1-hydroxymethyl)-6-methylpyromeconic acid (2) is reacted with benzyl bromide in sodium hydroxide in a 10:1 mixture of methanol and water to give the 2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1H)-one (3) which is then oxidized with diemthyl sulfoxide and sulfur trioxide.pyridine complex to give 2-formyl-3-benzyloxy-6-methyl-pyran-4(1H)-one (4). Oxidation of the 2-formyl derivative with sulfamic acid and sodium hypochlorite in acetone and water affords 2-carboxyl-3-benzyloxy-6-methyl-pyran4(1H)-one (5). The 2-carboxyl derivative is reacted with dicyclohexyldiimide and 2-mercaptothiazoline and 4-dimethylaminopyridine to give the 3-(2-carbonyl-3-benzyloxy-6-methyl-4(1H)-pyran-2-yl)-1,3-thiazolidine-2-thione (6) which is reacted with methylamine in tetrahydrofuran to give 3-benzyloxy-6-methyl-4(1H)-pyran-2-yl)-2-carboxy-(N-methyl)-amide (7). The 3-benzyloxy-6-methyl-4(1H)-pyran-2-yl)-2-carboxy-(N-methyl)-amide (7) is converted to 1,6-dimethyl-3-benzyloxy4(1H)-pyridinone-2-carboxy-)N-methyl)-amide (8) with methylamine in alcohol. The 3-benzyloxy derivative was deprotected with hydrogenation using Pd/C in dimethylformamide as illustrated in Scheme 1 to give 1,6-dimethyl-3-hydroxy4(1H)-pyridinone-2-carboxy-)N-methyl)-amide (9):
Name
3-Hydroxy-N,1,6-trimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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[Compound]
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2-(1-hydroxymethyl)-6-methylpyromeconic
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (4.84 g, 121 mmol, 1.1 eq.) dissolved in 10 ml distilled water was added to 100 ml methanol containing 2-hydroxymethyl-3-hydroxy-6-methyl-pyran-4(1H)-one (17.2 g, 110 mmol, 1 eq.) and heated to reflux. Benzyl bromide (20.7 g, 121 mmol, 1 eq.) was added dropwise over 30 minutes and then refluxed overnight. The reaction mixture was concentrated in vacuo, the residue taken up into 300 ml dichloromethane and the inorganic salts filtered off. The dichloromethane layer was washed with 2×100 ml 5% w/v sodium hydroxide solution, 100 ml water, dried (Na2SO4), and concentrated in vacuo to yield the crude product as a yellow crystalline solid. Recrystallisation from CH2Cl2/Pet. ether 40/60 afforded the title product in 80% yield (21.6 g) as a white crystalline solid. m.p. 115-116° C. [lit. 114-116° C. Tilbrook (1995)].
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4.84 g
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17.2 g
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20.7 g
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Yield
80%

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